Methyl 4-chloro-1-(3-fluorophenyl)-1H-pyrazole-3-carboxylate
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Overview
Description
Methyl 4-chloro-1-(3-fluorophenyl)-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-1-(3-fluorophenyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 4-chloro-1H-pyrazole-3-carboxylic acid with 3-fluoroaniline under specific conditions. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-1-(3-fluorophenyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Methyl 4-chloro-1-(3-fluorophenyl)-1H-pyrazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory or analgesic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Methyl 4-chloro-1-(3-fluorophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of cyclooxygenase enzymes, thereby exhibiting anti-inflammatory properties. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-chloro-1-(2-fluorophenyl)-1H-pyrazole-3-carboxylate
- Methyl 4-chloro-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate
- Methyl 4-chloro-1-(3-chlorophenyl)-1H-pyrazole-3-carboxylate
Uniqueness
Methyl 4-chloro-1-(3-fluorophenyl)-1H-pyrazole-3-carboxylate is unique due to the specific positioning of the fluoro group on the phenyl ring, which can influence its reactivity and biological activity. This positional isomerism can lead to differences in the compound’s interaction with molecular targets and its overall efficacy in various applications.
Properties
Molecular Formula |
C11H8ClFN2O2 |
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Molecular Weight |
254.64 g/mol |
IUPAC Name |
methyl 4-chloro-1-(3-fluorophenyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C11H8ClFN2O2/c1-17-11(16)10-9(12)6-15(14-10)8-4-2-3-7(13)5-8/h2-6H,1H3 |
InChI Key |
JXQCWORQQMNKLL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NN(C=C1Cl)C2=CC(=CC=C2)F |
Origin of Product |
United States |
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